2-chloro-N-(2,5-dimethoxyphenyl)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-(2,5-dimethoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3/c1-19-10-7-8-14(20-2)13(9-10)17-15(18)11-5-3-4-6-12(11)16/h3-9H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLHACPNMKPCNMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Characterization and Spectroscopic Analysis of 2 Chloro N 2,5 Dimethoxyphenyl Benzamide
Solid-State Structural Analysis via X-ray Crystallography
Investigation of Intermolecular Forces
The crystal lattice of benzamides is often stabilized by a network of intermolecular forces, with hydrogen bonding playing a pivotal role. In analogues of 2-chloro-N-(2,5-dimethoxyphenyl)benzamide, such as 2-chloro-N-(4-methoxyphenyl)benzamide, intermolecular N-H···O hydrogen bonds are a prominent feature. nih.gov These interactions typically form chains of molecules, contributing significantly to the stability of the crystal structure. For instance, in the crystal structure of 2-chloro-N-(4-methoxyphenyl)benzamide, these hydrogen bonds result in the formation of C(4) chains. nih.gov
In addition to classical hydrogen bonds, weaker interactions such as C-H···O and C-H···π contacts can further stabilize the three-dimensional network. nih.gov While specific crystallographic data for this compound is not available, it is highly probable that its solid-state structure is also governed by similar N-H···O hydrogen bonds, given the presence of the requisite amide proton and carbonyl oxygen. The presence of methoxy (B1213986) groups might also introduce additional weak C-H···O interactions. Furthermore, the potential for halogen bonding, a non-covalent interaction involving the chlorine atom, cannot be discounted, as such interactions are known to influence the crystal packing of halogenated organic compounds.
| Interaction Type | Typical Donor | Typical Acceptor | Significance in Benzamides |
| N-H···O Hydrogen Bond | Amide N-H | Carbonyl O | Primary interaction for chain formation |
| C-H···O Hydrogen Bond | Aromatic/Methyl C-H | Carbonyl/Methoxy O | Secondary stabilization of the crystal lattice |
| Halogen Bond | C-Cl | O/N/π-system | Potential directional interaction influencing packing |
Conformational Dynamics and Isomerism of Benzamide (B126) Linkage
A key conformational feature of the amide group is the relative orientation of the N-H and C=O bonds. In many substituted benzamides, these bonds adopt an anti conformation. For example, in 2-chloro-N-(2,6-dimethylphenyl)benzamide, the N-H and C=O bonds are observed to be anti to each other. nih.gov This arrangement is often energetically favorable as it minimizes steric hindrance. In the case of 2-chloro-N-(4-methoxyphenyl)benzamide, the N-H bond is also found to be in an anti position relative to the 2-chloro substituent of the aniline (B41778) ring. nih.gov It is therefore reasonable to predict that this compound would also exhibit a similar anti conformation of the N-H and C=O bonds within the amide linkage.
The spatial orientation of the two aromatic rings relative to each other and to the central amide plane is a defining characteristic of N-aryl benzamides. This orientation is described by dihedral angles. In related structures, these rings are often significantly twisted out of the amide plane. For instance, in 2-chloro-N-(2,6-dimethylphenyl)benzamide, the amide group forms dihedral angles of 63.26 (22)° and 59.88 (23)° with the 2-chlorobenzoyl and the 2,6-dimethylanilino rings, respectively. nih.gov Similarly, in 2-chloro-N-(4-methoxyphenyl)benzamide, the chloro- and methoxy-substituted benzene (B151609) rings are nearly orthogonal, with a dihedral angle of 79.20 (3)°. nih.gov These rings also make angles of 45.9 (3)° and 33.5 (3)° with the amide unit. nih.gov
For this compound, a twisted conformation is expected due to the steric hindrance that would arise from a planar arrangement, particularly from the ortho-chloro and ortho-methoxy substituents. The dihedral angles between the aromatic rings and the amide plane will be influenced by the electronic and steric effects of these substituents.
| Compound | Dihedral Angle between Aromatic Rings (°) | Dihedral Angle (Amide - Ring 1) (°) | Dihedral Angle (Amide - Ring 2) (°) | Reference |
| 2-chloro-N-(4-methoxyphenyl)benzamide | 79.20 (3) | 45.9 (3) | 33.5 (3) | nih.gov |
| 2-chloro-N-(2,6-dimethylphenyl)benzamide | 3.30 (18) | 63.26 (22) | 59.88 (23) | nih.gov |
Computational Chemistry and Molecular Modeling Studies of 2 Chloro N 2,5 Dimethoxyphenyl Benzamide
Quantum Chemical Investigations of Electronic Structure
Quantum chemical methods are pivotal in understanding the electronic behavior of 2-chloro-N-(2,5-dimethoxyphenyl)benzamide at the atomic level. These calculations provide a detailed picture of the electron distribution and orbital interactions, which are fundamental to the molecule's stability and reactivity.
Density Functional Theory (DFT) Calculations for Geometry Optimization and Energy Landscapes
Density Functional Theory (DFT) has become a primary method for the computational study of organic molecules due to its balance of accuracy and computational cost. orientjchem.org For benzamide (B126) derivatives, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311G(d,p), are used to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. researchgate.net This process involves finding the minimum energy conformation on the potential energy surface.
In related N-substituted benzamides, DFT studies have revealed key structural features, such as the dihedral angles between the phenyl rings and the planarity of the amide group. For instance, in 2-chloro-N-(4-methoxyphenyl)benzamide, the chloro- and methoxy-substituted benzene (B151609) rings are nearly orthogonal. nih.gov Similar calculations for this compound would be expected to show a twisted conformation due to steric hindrance between the ortho-chloro substituent and the dimethoxyphenyl ring. The exploration of the energy landscape can also identify different stable conformers and the energy barriers for their interconversion.
| Parameter | Typical Calculated Value | Significance |
|---|---|---|
| C=O Bond Length | ~1.23 Å | Indicates the double bond character of the carbonyl group. |
| C-N (Amide) Bond Length | ~1.36 Å | Partial double bond character due to resonance. |
| Dihedral Angle (Phenyl-Amide) | Variable (30-60°) | Reflects the degree of twist due to steric effects. |
| Dihedral Angle (Inter-ring) | Variable (highly dependent on substitution) | Determines the overall molecular shape. |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap) for Chemical Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. mdpi.com
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates a molecule that is more polarizable and reactive. researchgate.net For benzamide derivatives, the HOMO is often localized on the electron-rich aromatic rings, while the LUMO can be distributed over the carbonyl group and the adjacent aromatic ring. In this compound, the electron-donating methoxy (B1213986) groups on one phenyl ring and the electron-withdrawing chloro-substituent on the other would significantly influence the energies and distributions of these frontier orbitals.
| Parameter | Representative Value (eV) | Interpretation |
|---|---|---|
| EHOMO | -6.0 to -7.0 | Energy of the highest occupied molecular orbital (electron-donating ability). |
| ELUMO | -1.0 to -2.0 | Energy of the lowest unoccupied molecular orbital (electron-accepting ability). |
| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 | Indicator of chemical reactivity and kinetic stability. mdpi.com |
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular interactions, such as charge transfer and hyperconjugation. researchgate.net It provides a localized picture of bonding and allows for the quantification of the stabilization energies associated with electron delocalization from occupied (donor) to unoccupied (acceptor) orbitals.
| Donor NBO | Acceptor NBO | Interaction Type | Stabilization Energy (E(2)) (kcal/mol) |
|---|---|---|---|
| LP(N) | π(C=O) | n → π | High (e.g., > 50) |
| π(C=C)phenyl | π(C=O) | π → π | Moderate (e.g., 10-30) |
| LP(O)methoxy | π(C=C)phenyl | n → π | Moderate (e.g., 5-20) |
Molecular Dynamics Simulations for Conformational Space Exploration
While quantum chemical calculations provide detailed information about static molecular properties, molecular dynamics (MD) simulations offer a way to explore the dynamic behavior and conformational flexibility of a molecule over time. MD simulations solve Newton's equations of motion for the atoms in a system, providing a trajectory that describes how the positions and velocities of the atoms evolve.
Molecular Docking Applications in Exploring Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. mdpi.com It is a widely used tool in drug discovery for predicting the binding mode and affinity of a small molecule to a biological target.
Methodologies for Predicting Binding Poses and Affinities
The process of molecular docking involves two main steps: sampling of the conformational space of the ligand and the binding site of the receptor, and scoring of the generated poses. A variety of search algorithms, such as genetic algorithms and Monte Carlo methods, are used to explore the possible binding orientations. The scoring functions then estimate the binding affinity for each pose, typically based on a combination of terms that account for van der Waals interactions, electrostatic interactions, hydrogen bonding, and desolvation effects. researchgate.net
For benzamide derivatives, molecular docking studies have been instrumental in understanding their interactions with various protein targets. nih.gov In the case of this compound, docking could be used to predict its binding mode within the active site of a target protein. The results would highlight key interactions, such as hydrogen bonds between the amide group and receptor residues, and hydrophobic interactions involving the aromatic rings. The predicted binding affinity, often expressed as a docking score or binding energy, can be used to rank potential compounds and guide further optimization.
| Component | Description | Common Tools/Approaches |
|---|---|---|
| Receptor Preparation | Addition of hydrogen atoms, assignment of protonation states, and definition of the binding site. | Software like AutoDockTools, Maestro, Chimera. |
| Ligand Preparation | Generation of a 3D structure, assignment of charges, and definition of rotatable bonds. | Software like Open Babel, PRODRG. |
| Docking Algorithm | Method used to search for the best binding pose. | Lamarckian Genetic Algorithm (AutoDock), Glide, GOLD. |
| Scoring Function | Equation used to estimate the binding affinity of a given pose. | Empirical, knowledge-based, and force-field-based scoring functions. |
Identification of Key Interacting Residues and Binding Site Characteristics
Molecular docking studies are a primary computational technique used to predict the preferred orientation of a ligand when bound to a receptor, allowing for the identification of key interactions that stabilize the complex. For benzamide analogues, these studies have revealed critical amino acid residues that are essential for binding.
For instance, in studies of benzamide analogues targeting the bacterial protein FtsZ, molecular docking has shown crucial hydrogen bond interactions with residues such as Val 207, Asn 263, Leu 209, and Gly 205. tandfonline.comnih.gov These interactions are fundamental to the inhibitory activity of the compounds. Similarly, docking of other benzamide derivatives into different targets has highlighted the importance of hydrogen bonding, electrostatic, and hydrophobic interactions with active site residues. nih.gov For example, in the context of α-amylase inhibition, interactions with residues like Asp:372, His:90, Trp:177, Tyr:258, and Phe:188 were observed, involving pi-anion, pi-cation, and pi-pi stacking interactions. nih.gov
The characteristics of the binding site are defined by these interacting residues. The presence of specific amino acids dictates the types of interactions that can occur, guiding which functional groups on the ligand are most important for affinity. The table below summarizes key interacting residues identified for various benzamide analogues with their respective protein targets, illustrating common interaction patterns.
| Target Protein | Key Interacting Residues | Type of Interaction |
| FtsZ | Val 207, Asn 263, Leu 209, Gly 205 | Hydrogen Bonding |
| α-Amylase | Asp:372, His:90, Trp:177, Tyr:258 | Pi-anion, Pi-cation, Pi-pi Stacking |
| Matriptase | Not specified | Not specified |
| Glucokinase | ARG63, ARG250, THR65, TYR214 | Hydrogen Bonding, Pi-pi Stacking |
This table presents examples of interacting residues for benzamide analogues with various protein targets as specific data for this compound is not available.
Role in Rational Design and Virtual Screening of Related Benzamide Analogues
The insights gained from understanding ligand-receptor interactions are foundational to rational drug design and virtual screening. By identifying the key structural features required for binding (the pharmacophore), researchers can design new molecules with improved affinity and selectivity or screen large compound databases for molecules that fit the pharmacophore model. nih.gov
Rational design often involves structure-guided modifications of a known inhibitor. For example, based on the binding mode of a lead compound, modifications can be introduced to optimize interactions with specific residues in the binding pocket. This approach has been used to develop selective inhibitors of Cryptosporidium parvum N-myristoyltransferase from a benzamide lead compound. nih.gov
Virtual screening can be ligand-based or structure-based. nih.gov
Ligand-based virtual screening uses a model built from a set of known active molecules. A common approach is to create a pharmacophore model, which represents the essential 3D arrangement of functional groups required for activity. nih.gov This model is then used as a query to search databases like ZINC for compounds with similar features. nih.govfrontiersin.org
Structure-based virtual screening utilizes the 3D structure of the target protein. Large libraries of compounds are docked into the active site in silico, and molecules are ranked based on their predicted binding affinity or docking score. nih.gov This method was successfully used to discover novel benzamide-type inhibitors for targets like Rho-associated kinase-1 (ROCK1). tandfonline.com
These computational strategies accelerate the discovery of new lead compounds by prioritizing molecules for synthesis and biological testing, thereby reducing the time and cost associated with drug development. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net The fundamental principle is that the structural properties of a molecule, such as its electronic, steric, and hydrophobic characteristics, determine its activity. science.gov A typical QSAR study involves calculating molecular descriptors for a set of compounds with known activities, developing a predictive model using statistical methods, and validating the model's ability to predict the activity of new, untested compounds. nih.govmdpi.com
Development of Ligand-Based QSAR Models
Ligand-based QSAR models are developed when the 3D structure of the biological target is unknown. These models rely solely on the information derived from a set of ligands. frontiersin.org Three-dimensional QSAR (3D-QSAR) is a widely used ligand-based approach that considers the 3D properties of molecules.
The process involves:
Molecular Alignment: A crucial step where all molecules in the dataset are superimposed based on a common scaffold or pharmacophore. researchgate.net
Descriptor Calculation: The aligned molecules are placed in a 3D grid, and steric and electrostatic interaction energies are calculated at each grid point, creating molecular interaction fields. tandfonline.com
Model Building: Statistical methods, such as Partial Least Squares (PLS) regression, are used to correlate the variations in these fields with the variations in biological activity. tandfonline.comnih.gov
Commonly used 3D-QSAR methods include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). tandfonline.com Successful 3D-QSAR models have been developed for various series of benzamide analogues, exhibiting good statistical significance and predictive power. tandfonline.comnih.govtandfonline.com The quality of a QSAR model is assessed by statistical parameters like the correlation coefficient (R²), cross-validated correlation coefficient (Q²), and the predictive correlation coefficient for an external test set (r²_pred). tandfonline.com
| QSAR Model Type | Target | R² | Q² | r²_pred | Reference |
| Atom-based 3D-QSAR | FtsZ Inhibitors | 0.8319 | 0.6213 | 0.67 | tandfonline.comnih.gov |
| CoMFA | ROCK1 Inhibitors | 0.972 | 0.616 | 0.983 | tandfonline.com |
| CoMSIA | ROCK1 Inhibitors | 0.982 | 0.740 | 0.824 | tandfonline.com |
This table showcases statistical parameters for ligand-based QSAR models developed for various benzamide analogues.
Application of Structure-Based QSAR Approaches
When the three-dimensional structure of the target receptor is available, structure-based QSAR approaches can be employed. These methods, also known as receptor-based 3D-QSAR, integrate information from both the ligand and the receptor to build more robust and interpretable models. science.gov
In this approach, descriptors are derived from the ligand-receptor complex. This typically involves:
Molecular Docking: Each ligand from the dataset is docked into the active site of the receptor to determine its most likely binding pose.
Interaction Descriptor Calculation: Descriptors are then calculated based on the specific interactions between the ligand and the receptor, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions. The interaction energies can also be used as descriptors.
Model Generation: Similar to ligand-based methods, statistical techniques are used to build a regression model correlating these interaction descriptors with biological activity.
Structure-based QSAR offers a significant advantage over ligand-based methods as it provides a direct link between specific molecular interactions and biological activity, offering clearer guidance for the rational design of new inhibitors. nih.govscience.gov This approach effectively combines the predictive power of QSAR with the detailed structural insights from molecular docking.
Structure Activity Relationship Sar Principles and Modifications for 2 Chloro N 2,5 Dimethoxyphenyl Benzamide Analogs
Systematic Investigation of Substituent Effects on Benzamide (B126) Derivatives
The biological activity of benzamide derivatives is intricately linked to the nature and position of substituents on their aromatic rings. Systematic modifications of these substituents allow for a detailed exploration of the structure-activity relationship (SAR), providing insights into the electronic, steric, and hydrophobic requirements for optimal interaction with biological targets.
Influence of Halogen Substitutions (e.g., Chlorine Position) on Molecular Activity
Halogen substitutions are a cornerstone of medicinal chemistry for modulating the pharmacological profile of lead compounds. In benzamide derivatives, the introduction of halogens can significantly affect molecular activity through various mechanisms, including alterations in hydrophobicity, electronic distribution, and molecular conformation. researchgate.netnih.gov
Research indicates that the type of halogen and its position on the phenyl ring are critical determinants of activity. For instance, in a study on novel benzamide derivatives, it was found that bromo-substituted analogs exhibited better activity than their chloro- and fluoro-substituted counterparts. mdpi.com Generally, halogen-substituted compounds were two to three times more potent than those with alkyl substituents. mdpi.com The position of the halogen also plays a crucial role; para-substituted halogen compounds often show slightly better activity than meta-substituted ones. mdpi.com For example, the IC50 value for a para-substituted compound (5b) was 12.47 μM, compared to 14.63 μM for its meta-substituted analog (5c). mdpi.com
Furthermore, fluorination has been shown to be a particularly effective strategy. The incorporation of fluorine can enhance binding affinity, as seen in certain fluorinated benzamide derivatives. nih.gov This is attributed to fluorine's unique properties, including its high electronegativity and ability to form favorable intermolecular interactions, which can alter essential properties in drug design. researchgate.netnih.gov The introduction of halogens is known to increase the hydrophobicity of molecules, which can lead to conformational changes and self-assembly into supramolecular nanostructures, thereby influencing their biological effect. nih.gov
| Compound | Substitution Position | Halogen | IC50 (μM) |
|---|---|---|---|
| 5b | para | Bromo | 12.47 |
| 5c | meta | Bromo | 14.63 |
| 5d | para | Chloro | 15.51 |
Impact of Methoxy (B1213986) Groups on Electronic and Steric Properties
Methoxy groups (-OCH3) are common substituents in bioactive molecules that can profoundly influence both electronic and steric properties. Electronically, methoxy groups are typically electron-donating through resonance, which can affect the reactivity and interaction of the molecule with its biological target. nih.gov This electron-donating nature can confer a favorable energy of the highest occupied molecular orbital (E(H)), which has been correlated with the activity of certain classes of compounds. nih.gov
Exploration of Different Anilino Substitutions on Biological Recognition
The anilino portion of benzamide derivatives is a critical site for modification to probe and optimize interactions with biological targets. Studies on 2-phenoxybenzamides have revealed that the substitution pattern on the anilino ring significantly influences their antiplasmodial activity and cytotoxicity. mdpi.comresearchgate.net The nature, size, and position of substituents on this ring can dictate the molecule's ability to fit into a binding pocket and form key interactions.
For example, modifying the anilino moiety of niclosamide, a related salicylanilide, is a key strategy for developing analogs with improved properties. nih.gov The synthesis of a series of derivatives with different primary aromatic amines coupled to a 2-phenoxybenzoic acid core allowed for a systematic investigation of the SAR. mdpi.com It was found that bulky, non-polar substituents on a terminal piperazinyl group attached to the anilino ring appeared to be beneficial for high antiplasmodial activity. mdpi.com Specifically, shifting an N-Boc-piperazinyl substituent from the ortho or meta position to the para position of the anilino ring resulted in the highest activity and selectivity among all tested compounds. mdpi.com This highlights the sensitivity of biological recognition to the precise placement of substituents on the anilino ring.
Correlation between Molecular Conformation and Observed Biological Response
The three-dimensional conformation of a molecule is paramount to its biological activity, as it dictates how the molecule recognizes and binds to its specific biological target. For benzamide derivatives, the inherent conformational flexibility, particularly around the amide bond, plays a significant role in their observed biological response. nih.govtandfonline.com
Design Principles for Enhancing Specificity and Potency through Structural Modifications
The rational design of more specific and potent benzamide analogs hinges on a thorough understanding of their SAR. Key principles derived from systematic studies guide the structural modifications necessary to optimize activity.
One powerful design strategy is bioisosterism, where a functional group is replaced by another with similar steric and electronic properties to improve potency, selectivity, or pharmacokinetic properties. mdpi.com For example, replacing the amide group in benzamides with bioisosteres like 1,2,4-oxadiazole (B8745197) or triazole has been explored to identify features essential for activity and to develop novel compounds. mdpi.comnih.govmdpi.com This approach can yield compounds with better hydrolytic and metabolic stability. mdpi.com
Another key principle involves analyzing intramolecular bonds and cocrystal structures to inform design. nih.gov Understanding how ligands interact with their target at an atomic level allows for the targeted introduction or modification of functional groups to enhance binding affinity. For instance, in aryl benzamide derivatives acting as mGluR5 negative allosteric modulators, it was found that large, sterically hindered, and hydrophobic groups on one ring (Ring A), coupled with a negatively charged group on another (Ring B), contributed to improved molecular activity. mdpi.com The hydrophobic interaction, in particular, was identified as playing a vital role in enhancing inhibitory activity. mdpi.com
Fine-tuning the electronic properties of the molecule is also critical. Introducing electron-donating groups can improve activity, as demonstrated in a series of benzamide derivatives where such substitutions led to lower IC50 values. mdpi.com These design principles, combining steric, electronic, and conformational considerations, provide a rational framework for the iterative optimization of benzamide analogs to achieve enhanced potency and specificity.
| Design Principle | Structural Modification Example | Desired Outcome | Reference |
|---|---|---|---|
| Bioisosteric Replacement | Replacing the amide group with a 1,2,4-oxadiazole ring. | Improved metabolic stability and activity. | mdpi.commdpi.com |
| Enhance Hydrophobic Interactions | Introduction of bulky, non-polar substituents on the anilino ring. | Increased binding affinity and potency. | mdpi.commdpi.com |
| Optimize Electronic Properties | Introduction of electron-donating groups on the benzoyl ring. | Improved inhibitory activity. | mdpi.com |
| Conformational Locking | Designing molecules that favor intramolecular hydrogen bonding. | Stabilize bioactive conformation for better receptor fit. | nih.gov |
| Positional Isomerism | Moving a key substituent from meta to para position on the anilino ring. | Enhanced activity and selectivity. | mdpi.commdpi.com |
Molecular Target Interaction Studies of 2 Chloro N 2,5 Dimethoxyphenyl Benzamide
Experimental Methodologies for Direct Target Identification
Direct identification of the molecular targets of a compound is a critical step in understanding its biological function. Experimental approaches are designed to isolate and identify proteins that physically interact with the small molecule.
Affinity-Based Proteomic Approaches for Protein Binding Partners
Affinity-based proteomics is a powerful technique to identify the direct binding partners of a small molecule from a complex biological sample, such as a cell lysate. This method typically involves immobilizing the compound of interest onto a solid support, such as beads, and then incubating it with the proteome. Proteins that bind to the compound are "pulled down" and subsequently identified using mass spectrometry.
Table 1: Representative Affinity-Based Proteomic Techniques
| Technique | Description |
| Affinity Chromatography | The compound is covalently attached to a resin. A cell or tissue lysate is passed through the column, and proteins that bind to the compound are retained and later eluted for identification. |
| Chemical Proteomics | Utilizes chemical probes derived from the compound to capture interacting proteins directly in their native cellular environment. |
There are no specific studies in the public domain that have utilized these affinity-based proteomic approaches to identify the protein binding partners of 2-chloro-N-(2,5-dimethoxyphenyl)benzamide.
High-Throughput Screening for Novel Molecular Interactions
High-throughput screening (HTS) allows for the rapid testing of a large number of compounds against a panel of biological targets. In the context of target identification for a specific compound like this compound, a reverse screening approach would be employed. In this setup, the compound is screened against a library of known proteins or in various cellular assays to identify potential interactions.
Table 2: Common High-Throughput Screening Assays
| Assay Type | Principle |
| Biochemical Assays | Measure the effect of the compound on the activity of a purified enzyme or protein. |
| Cell-Based Assays | Assess the compound's effect on cellular processes, such as cell viability, signaling pathways, or gene expression. |
Publicly available research has not documented the use of high-throughput screening to determine the molecular interactions of this compound.
Computational Prediction of Potential Molecular Targets
In the absence of experimental data, computational methods can be used to predict potential molecular targets for a compound based on its chemical structure. These in silico approaches are valuable for generating hypotheses that can then be tested experimentally.
Machine Learning Algorithms for Predicting Compound-Target Interactions
Machine learning models can be trained on large datasets of known compound-target interactions to predict new interactions. These models learn the relationships between chemical structures and their biological targets. By inputting the structure of this compound into a trained model, a list of potential protein targets could be generated.
There are no published studies that have applied machine learning algorithms to predict the molecular targets of this compound.
Chemogenomic Approaches for Network Pharmacology Insights
Chemogenomics combines chemical and genomic data to systematically study the effects of chemical compounds on biological systems. By comparing the chemical structure of this compound to compounds with known targets, it is possible to infer potential targets based on the principle of chemical similarity. Network pharmacology then places these potential interactions into the broader context of biological pathways.
Specific chemogenomic or network pharmacology analyses for this compound are not available in the scientific literature.
Elucidation of Specific Binding Mechanisms
Once a molecular target has been identified, further studies are necessary to understand the precise mechanism of binding. Techniques such as X-ray crystallography or cryo-electron microscopy can provide high-resolution structural information about the compound-protein complex, revealing the specific amino acid residues involved in the interaction.
As no specific molecular targets for this compound have been identified in the literature, there is no information available regarding its specific binding mechanisms.
Detailed Analysis of Ligand-Receptor Interactions (e.g., Hydrogen Bonds, Hydrophobic Contacts, Pi-Stacking)
Molecular docking and simulation studies on benzamide (B126) derivatives reveal a common set of interactions that are critical for binding affinity and specificity. While direct studies on this compound are not extensively published, the interactions of analogous N-aryl benzamides can be extrapolated to understand its potential binding modes. The key interactions are driven by the distinct chemical features of the molecule: the benzamide core, the 2-chloro substituted phenyl ring, and the 2,5-dimethoxy substituted phenyl ring.
Hydrogen Bonds: The central amide moiety (-CONH-) is a classic hydrogen bond donor (the N-H group) and acceptor (the C=O group). This allows the molecule to form strong, directional hydrogen bonds with amino acid residues in a receptor's binding pocket, such as the side chains of aspartate, glutamate, serine, or the peptide backbone itself. researchgate.netnih.gov Molecular docking simulations of similar 2-chloro-N-aryl-benzamide derivatives have shown the amide group forming crucial hydrogen bonds with active site residues. researchgate.net
Hydrophobic Contacts: The two phenyl rings and the methyl groups of the methoxy (B1213986) substituents provide significant hydrophobic surfaces. These regions can engage in favorable van der Waals and hydrophobic interactions with nonpolar amino acid residues like leucine, isoleucine, valine, and phenylalanine within the binding site. researchgate.netnih.gov These interactions are fundamental for anchoring the ligand in the typically less polar interior of a receptor pocket.
Pi-Stacking and Pi-Cation Interactions: The aromatic nature of the two phenyl rings facilitates pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan. nih.gov These interactions, where the electron clouds of the aromatic rings overlap, can significantly contribute to binding affinity. Depending on the electronic nature of the target residues, either parallel-displaced or T-shaped stacking can occur. Furthermore, if the binding pocket contains a positively charged residue like lysine (B10760008) or arginine, the electron-rich phenyl rings can participate in pi-cation interactions.
The table below summarizes the potential interactions based on the structural components of this compound.
| Structural Moiety | Interaction Type | Potential Interacting Residues |
| Amide Linkage (-CONH-) | Hydrogen Bond (Donor/Acceptor) | Asp, Glu, Ser, Thr, Gln, Asn, Backbone NH/CO |
| 2-Chloro Phenyl Ring | Hydrophobic, Pi-Stacking, Halogen Bond | Phe, Tyr, Trp, Leu, Val, Ile |
| 2,5-Dimethoxy Phenyl Ring | Hydrophobic, Pi-Stacking, Hydrogen Bond (Acceptor) | Phe, Tyr, Trp, Leu, Val, Ser, Thr |
Conformational Changes in Target Macromolecules upon Ligand Binding
The binding of a ligand to its target macromolecule is often a dynamic process that can induce conformational changes in both the ligand and the receptor, a concept known as "induced fit". While the precise conformational impact of this compound on a specific target is not detailed in the available literature, the principles of such changes are well-established. nih.gov
Upon binding, the network of non-covalent interactions formed between the ligand and the protein can cause subtle to significant shifts in the positions of amino acid side chains or even larger movements of entire domains or loops of the protein. nih.gov These changes can alter the shape of the active site, either closing it around the ligand to enhance binding affinity or shifting the protein into an active or inactive state.
Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are instrumental in resolving these structural changes at an atomic level. nih.govhamdard.edu.pk For example, comparing the crystal structure of a protein in its unbound (apo) form with its ligand-bound (holo) form can reveal the precise conformational adjustments that occur upon binding. hamdard.edu.pknih.gov Studies on N-phenylbenzamides have shown that the molecule itself is conformationally flexible, with the tilt angle between the two aryl rings changing significantly to optimize crystal packing forces, which mimics how a ligand might adapt its shape to fit into a binding pocket. iucr.org This inherent flexibility suggests that the ligand can adopt different conformations to best complement the topology of its molecular target, a key aspect of the binding process that leads to conformational adjustments in the receptor. nih.goviucr.org
Ligand Design and Optimization Based on the Benzamide Scaffold
The benzamide core is a versatile template for ligand design, allowing for systematic modification to optimize potency, selectivity, and pharmacokinetic properties. Advanced strategies leverage this scaffold to create sophisticated molecules with tailored functions.
Scaffold Merging and Hybridization Strategies for Multi-Target Modulators
Modern drug discovery increasingly focuses on designing multi-target-directed ligands (MTDLs) to address complex diseases with multifactorial pathologies, such as neurodegenerative disorders or cancer. nih.gov The benzamide scaffold is an excellent starting point for these strategies.
Scaffold Merging: This approach involves combining the structural features of two or more distinct ligands known to bind to different targets into a single new molecule. The goal is to create a chimeric compound that retains the ability to interact with multiple targets simultaneously. rsc.org
Molecular Hybridization: This strategy involves linking two or more pharmacophores (the essential structural features responsible for a molecule's biological activity) from different drugs into one hybrid molecule. nih.gov For instance, a benzamide moiety known to inhibit one enzyme could be chemically linked to another scaffold known to antagonize a specific receptor. This has been a successful strategy for developing novel agents for complex diseases. mdpi.commdpi.com By integrating pharmacophoric elements from different inhibitors into a single benzamide-based construct, researchers can create compounds designed to modulate multiple pathways with a single molecule. mdpi.com
The table below outlines these design strategies.
| Strategy | Description | Objective |
| Scaffold Merging | Combining essential structural frameworks from different active molecules into one chimeric scaffold. rsc.org | Create a single molecule that can fit into the binding sites of multiple targets. |
| Molecular Hybridization | Covalently linking distinct pharmacophoric units from different drugs. nih.gov | Develop a single agent with a multi-target profile to treat complex diseases. |
Development of Proteomimetics and Foldamers Utilizing Benzamide Backbones
Beyond traditional small-molecule inhibitors, the benzamide backbone is being used to construct larger, more complex architectures that mimic protein secondary structures.
Proteomimetics: These are molecules designed to reproduce the tertiary structure and function of proteins. nih.gov Oligomers of benzamides can be designed to mimic specific protein surfaces, particularly the alpha-helix, which is often involved in protein-protein interactions (PPIs). By appending appropriate side chains to the benzamide backbone, these proteomimetics can present functional groups in the correct spatial orientation to disrupt a targeted PPI. nih.gov
Foldamers: Foldamers are artificial oligomers that adopt well-defined, folded conformations in solution, akin to peptides and proteins. nih.govduke.edu Aromatic oligoamides, including those made from benzamide monomers, are a prominent class of foldamers. duke.edu The rigidity of the aromatic rings and the potential for intramolecular hydrogen bonding between adjacent amide units constrain the conformational freedom of the polymer chain, forcing it to adopt a predictable secondary structure, such as a helix or a crescent. rsc.orgrsc.org The ability to control the three-dimensional shape of these molecules allows for the precise positioning of functional groups to create novel receptors or inhibitors with high specificity. nih.govrsc.org Researchers have successfully designed bifacial benzamide-based foldamers that can mimic the positioning of side chains on an α-helix. rsc.org
These advanced applications demonstrate the versatility of the benzamide backbone, extending its utility from a simple scaffold to a fundamental building block for creating complex, functional macromolecules. nih.gov
Q & A
Q. What are the standard synthetic routes for preparing 2-chloro-N-(2,5-dimethoxyphenyl)benzamide?
The synthesis typically involves coupling a benzoyl chloride derivative with a substituted aniline. For example:
- React 2-chlorobenzoyl chloride with 2,5-dimethoxyaniline in anhydrous dichloromethane under inert conditions.
- Use a base like triethylamine to neutralize HCl byproducts.
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) . Key considerations : Monitor reaction progress using TLC and optimize stoichiometry to minimize side products like unreacted starting materials.
Q. Which spectroscopic techniques are essential for characterizing this compound?
- NMR spectroscopy (¹H and ¹³C): Confirms aromatic proton environments and methoxy group integration (δ ~3.8 ppm for OCH₃).
- IR spectroscopy : Identifies amide C=O stretching (~1650 cm⁻¹) and N–H bending (~3300 cm⁻¹).
- Mass spectrometry (HRMS) : Validates molecular ion ([M+H]⁺) and fragmentation patterns . Methodological note : Use deuterated DMSO for NMR solubility, and cross-validate with elemental analysis for purity.
Q. How is X-ray crystallography applied to determine its molecular structure?
- Grow single crystals via slow evaporation of ethanol solutions.
- Collect diffraction data using a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å).
- Refine structures with SHELXL, identifying intramolecular interactions (e.g., Cl···O halogen bonding, 3.18 Å) and hydrogen-bonded networks . Software tools : Use OLEX2 or WinGX for structure visualization and ORTEP-3 for thermal ellipsoid plots .
Advanced Research Questions
Q. How can computational methods like DFT predict the electronic properties of this compound?
- Perform density-functional theory (DFT) calculations (e.g., B3LYP/6-311G**) to model frontier molecular orbitals (HOMO/LUMO), electrostatic potential surfaces, and charge distribution.
- Analyze thermochemical stability (atomization energy deviation <3 kcal/mol) and halogen bonding interactions using exact-exchange functionals . Practical tip : Compare computational results with crystallographic data to validate bond lengths and angles.
Q. What strategies resolve contradictions in crystallographic data during structure refinement?
- Address disorder in methoxy or chloro substituents by refining occupancy factors.
- Use restraints (e.g., DFIX, SIMU) for anisotropic displacement parameters in SHELXL.
- Cross-check hydrogen bonding networks (N–H···O) with geometric criteria (distance <2.5 Å, angle >120°) . Case study : In 2-chloro-N-(2,3-dimethylphenyl)benzamide, intermolecular N–H···O bonds form infinite chains along the b-axis, confirmed via Hirshfeld surface analysis .
Q. What are the challenges in optimizing reaction yields for benzamide derivatives?
- Side reactions : Competing hydrolysis of the benzoyl chloride intermediate. Mitigate by using anhydrous solvents and controlled temperatures.
- Purification : Co-elution of polar byproducts. Optimize chromatography gradients or employ recrystallization (ethanol/water).
- Scale-up : Replace column chromatography with centrifugal partition chromatography for higher throughput .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
